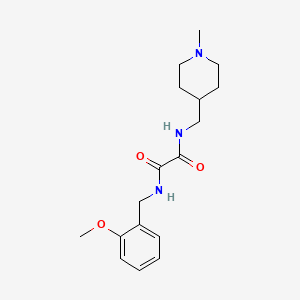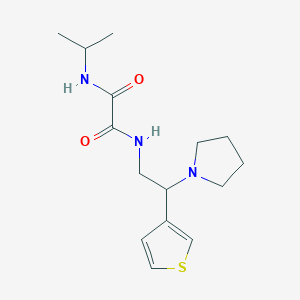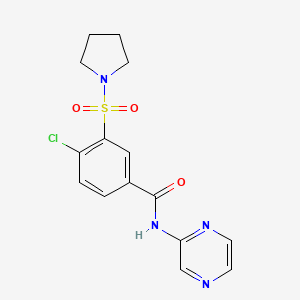
N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases or determined experimentally .Applications De Recherche Scientifique
Role in Neuropharmacology
N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide and related compounds have been explored for their roles in neuropharmacology, particularly focusing on receptor interactions and potential therapeutic applications. For example, the compound GSK1059865, closely related in structure, was evaluated for its effects on compulsive food consumption, highlighting the significance of oxalamide derivatives in modulating neural pathways related to addiction and compulsion behaviors (Piccoli et al., 2012).
Photodynamic Therapy
Compounds structurally similar to this compound have been studied for their potential in photodynamic therapy (PDT). For instance, the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated significant singlet oxygen quantum yields, indicating their potential as photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).
Organic Synthesis and Reactivity
The reactivity and synthetic applications of oxalamide-based compounds have been extensively studied. For example, the oxidative removal of N-(4-methoxybenzyl) groups on certain substrates using cerium(IV) diammonium nitrate has been documented, showcasing the versatility of methoxybenzyl-protected intermediates in organic synthesis (Yamaura et al., 1985). Furthermore, the synthesis of acridine-based DNA bis-intercalating agents involving methoxybenzylamine derivatives illustrates the application of these compounds in developing molecules with potential biological activities (Moloney et al., 2001).
Corrosion Inhibition
Research into Schiff bases containing methoxy and nitro substitutes, including those structurally related to this compound, has shown effective corrosion inhibition properties for mild steel in acidic solutions. This underscores the potential industrial applications of oxalamide derivatives in materials science and engineering (Heydari et al., 2018).
Molecular Pharmacology
The discovery and development of selective receptor agonists and antagonists, such as the S1P receptor agonist ceralifimod, highlight the therapeutic potential of compounds related to this compound in treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-9-7-13(8-10-20)11-18-16(21)17(22)19-12-14-5-3-4-6-15(14)23-2/h3-6,13H,7-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQTRAZWZFLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2943852.png)



![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)

![2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2943865.png)




